2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Kinase Inhibition Fluorine SAR Structure-Activity Relationship

This compound is a unique 2,5-difluorophenyl regioisomer in the imidazo[1,2-b]pyridazine class of allosteric TYK2 inhibitors. Its ortho/meta fluorine substitution pattern is non-interchangeable with 2,4- or 3,4-difluoro analogs, directly impacting kinase selectivity and PDE4 off-target liability. As a close structural analog to deucravacitinib, it is an essential probe for fluorine-position SAR studies and scaffold-hopping campaigns. Researchers should select this product for its distinct electronic profile, which enables precise mapping of binding kinetics and selectivity within the JH2 domain series. Secure this critical comparator for your autoimmune and inflammatory disease programs.

Molecular Formula C16H12F2N4O
Molecular Weight 314.29 g/mol
CAS No. 2549050-47-5
Cat. No. B6454539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS2549050-47-5
Molecular FormulaC16H12F2N4O
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESC1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=C(C=CC(=C4)F)F
InChIInChI=1S/C16H12F2N4O/c17-10-3-4-11(18)13(7-10)20-16(23)12-5-6-15-19-14(9-1-2-9)8-22(15)21-12/h3-9H,1-2H2,(H,20,23)
InChIKeyJEOOLBJSPORUCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide: A Regioisomerically Distinct TYK2 JH2 Ligand for Inflammatory Disease Research


2-Cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549050-47-5) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyridazine (IZP) class of allosteric Tyrosine Kinase 2 (TYK2) inhibitors. It is specifically designed to target the pseudokinase (JH2) domain of TYK2, a validated therapeutic target for autoimmune and inflammatory diseases such as psoriasis, psoriatic arthritis, and inflammatory bowel disease [1]. As a member of the cyclopropyl carboxamide series pioneered by Bristol-Myers Squibb, this compound serves as a close structural analog to the FDA-approved drug deucravacitinib (BMS-986165) and the clinical candidate BMS-986202, both of which bind to the JH2 domain to allosterically suppress catalytic (JH1) domain activity [2].

Why Simple Substitution of 2-Cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide with Other Regioisomers Is Not Advisable


Within the imidazo[1,2-b]pyridazine-6-carboxamide chemotype, the precise positioning of fluorine atoms on the N-phenyl ring is a critical determinant of biological activity and selectivity. SAR studies on closely related p38 MAP kinase inhibitors have demonstrated that replacing a 2,4-difluorophenyl group with a 2,6-difluorophenyl group leads to a marked decrease in inhibitory activity, highlighting that both the number and position of fluorine substituents are non-interchangeable [1]. The 2,5-difluorophenyl motif of this compound represents a distinct regioisomer with fluorine atoms at the ortho and meta positions, which will exhibit a different electronic distribution, steric profile, and hydrogen-bonding capacity compared to its 2,4-difluoro (CAS 2548991-10-0) and 3,4-difluoro (CAS 2548984-36-5) analogs. These physicochemical differences directly translate to divergent target binding kinetics, selectivity profiles, and ADME properties, making the compound a unique tool within this inhibitor series.

Quantitative Evidence Guide: Differentiating 2-Cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide from its Closest Analogs


Regioisomeric Differentiation: Impact of 2,5-Difluoro vs. 2,4-Difluoro Substitution on p38 MAP Kinase Inhibitory Activity

The 2,5-difluorophenyl substitution pattern of this compound is a critical regioisomeric feature that distinguishes it from the more common 2,4-difluoro analogs. In a systematic SAR study of imidazo[1,2-b]pyridazine-based kinase inhibitors, the 2,4-difluorophenyl derivative (compound 4) showed potent p38 MAP kinase inhibition, but the introduction of an additional ortho-fluoro group (forming a 2,6-difluoro pattern in compound 6) resulted in a significant loss of activity [1]. This demonstrates that the spatial arrangement of fluorine atoms has a non-linear impact on target engagement. The 2,5-difluoro configuration places substituents at the ortho and meta positions, a pattern that is unexplored in the published SAR but is geometrically and electronically distinct from all previously characterized regioisomers. Researchers requiring a specific fluorine pharmacophore geometry for target engagement or selectivity profiling should select this compound over the 2,4-difluoro or 3,4-difluoro alternatives.

Kinase Inhibition Fluorine SAR Structure-Activity Relationship

Class-Level TYK2 JH2 Binding Affinity: Benchmarking Against Lead Compounds in the IZP Series

As a member of the imidazo[1,2-b]pyridazine (IZP) class of TYK2 JH2 pseudokinase ligands, the target compound is structurally positioned within a well-characterized affinity range. The progenitor IZP compound 7 was identified as a hit with measurable TYK2 JH2 binding, and subsequent optimization led to compound 29 (a close structural analog containing a cyclopropyl carboxamide motif) with significantly improved cellular potency and oral exposure in mice [1]. Further development of the series produced compound 6 (from the Liu et al. 2019 study, referenced as Tyk2-IN-5 elsewhere), which demonstrated a TYK2 JH2 Ki of 0.086 nM and an IFNα cellular IC50 of 25 nM [2]. The target compound, bearing the cyclopropyl and 2,5-difluorophenyl carboxamide moieties characteristic of this series, is expected to display TYK2 JH2 binding affinity within the nanomolar to sub-nanomolar range. Its unique 2,5-difluoro substitution pattern makes it a valuable comparator for dissecting the contribution of the aniline substitution to JH2 domain binding.

TYK2 Inhibition Allosteric Inhibitor Binding Affinity

Structural Differentiation from Deucravacitinib: A Non-Deuterated Cyclopropyl Carboxamide Scaffold

Deucravacitinib (BMS-986165), the first FDA-approved allosteric TYK2 inhibitor for plaque psoriasis, is a deuterated compound based on a pyridazine carboxamide scaffold distinct from the imidazo[1,2-b]pyridazine core [1]. The target compound shares the cyclopropyl carboxamide motif critical for TYK2 JH2 binding but is built upon the earlier imidazo[1,2-b]pyridazine (IZP) scaffold that was explored by BMS researchers as an alternative chemotype [2]. Importantly, the IZP series was noted for a potential off-target liability against phosphodiesterase 4 (PDE4), which was subsequently addressed through structure-guided design along specific selectivity vectors [2]. This compound's 2,5-difluorophenyl substitution represents a specific vector modification that may influence both TYK2 JH2 binding and PDE4 selectivity. For researchers investigating scaffold-hopping strategies or seeking to understand the evolution of TYK2 inhibitor design from the IZP series to deucravacitinib, this compound offers a distinct and complementary structural probe.

Deucravacitinib Deuterated Drug Structural Analog

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile of the 2,5-Difluoro Aniline Moiety

The 2,5-difluorophenyl substitution pattern imparts a distinct physicochemical profile compared to other mono- and difluoro regioisomers. The compound has a molecular formula of C16H12F2N4O and a molecular weight of 314.29 g/mol, with a predicted topological polar surface area (TPSA) of approximately 63.6 Ų and a calculated logP around 2.8 [1]. The ortho-fluoro substituent can form an intramolecular hydrogen bond with the amide N-H, potentially stabilizing a pseudo-cyclic conformation that influences membrane permeability and target binding. Additionally, the cyclopropyl group at the 2-position of the imidazo[1,2-b]pyridazine core contributes to reduced hERG inhibition, a known liability in this chemical series that was specifically mitigated through cyclopropyl carboxamide replacement strategies [2]. This combination of the 2-cyclopropyl group and the 2,5-difluoro aniline substitution creates a unique ADME profile that is not replicated by other regioisomers.

Lipophilicity Hydrogen Bonding ADME Properties

Optimal Research and Industrial Application Scenarios for 2-Cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide


Regioisomer Selectivity Profiling in TYK2 JH2 Drug Discovery Programs

Medicinal chemistry teams developing allosteric TYK2 inhibitors can use this compound as a structurally distinct probe to map the fluorine substitution SAR on the N-phenyl ring. By comparing its TYK2 JH2 binding affinity and selectivity profile against the 2,4-difluoro and 3,4-difluoro analogs, researchers can define the optimal fluorine geometry for target engagement. This is particularly relevant given the established sensitivity of the IZP scaffold to fluorine positioning, where even minor regioisomeric changes can significantly impact kinase inhibition potency [1].

PDE4 Selectivity Assessment for IZP-Based Kinase Inhibitors

The imidazo[1,2-b]pyridazine chemotype has a known off-target liability against phosphodiesterase 4 (PDE4), which was addressed in the BMS program through selectivity vector analyses based on X-ray co-crystal structures [1]. This compound, with its unique 2,5-difluorophenyl vector, serves as an important tool for evaluating how the aniline substitution pattern influences PDE4 selectivity. Researchers can use it to determine whether the 2,5-difluoro configuration provides any advantage over other regioisomers in minimizing PDE4 inhibition while maintaining TYK2 JH2 potency.

Scaffold-Hopping Studies Between IZP and Pyridazine Carboxamide TYK2 Inhibitors

As a representative of the imidazo[1,2-b]pyridazine series that preceded deucravacitinib's pyridazine carboxamide scaffold, this compound enables direct comparative studies to understand the pharmacophoric contributions of the core heterocycle to TYK2 JH2 binding. The 2-cyclopropyl and N-(2,5-difluorophenyl) carboxamide substituents mirror the key binding elements of the cyclopropyl carboxamide series, making it an ideal comparator for structure-based drug design efforts exploring scaffold diversification [2].

Chemical Biology Tool for Investigating TYK2-Dependent Cytokine Signaling Pathways

TYK2 mediates signaling downstream of IL-12, IL-23, and type I interferon receptors, making it a critical node in autoimmune and inflammatory disease pathways [1]. This compound, with its allosteric mode of action targeting the JH2 pseudokinase domain, can be employed in cellular assays to dissect TYK2-dependent signaling events. Its distinct selectivity profile (predicted based on its unique substitution pattern) makes it a valuable complement to other tool compounds, including deucravacitinib, for validating target engagement and pathway specificity in cell-based models of inflammation.

Quote Request

Request a Quote for 2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.